2-Methyl-5-phenylpentanoic acid
Overview
Description
2-Methyl-5-phenylpentanoic acid is an organic compound with the molecular formula C({12})H({16})O(_{2}) It is a derivative of pentanoic acid, characterized by the presence of a methyl group at the second carbon and a phenyl group at the fifth carbon
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Methyl-5-phenylpentanoic acid can be synthesized through several methods. One common approach involves the alkylation of phenylacetic acid with 2-bromopentane in the presence of a strong base such as sodium hydride. The reaction proceeds via a nucleophilic substitution mechanism, resulting in the formation of the desired product.
Industrial Production Methods: On an industrial scale, the production of this compound may involve catalytic hydrogenation of 2-Methyl-5-phenylpentenoic acid. This process typically uses a palladium catalyst under high pressure and temperature conditions to achieve efficient conversion.
Chemical Reactions Analysis
Types of Reactions: 2-Methyl-5-phenylpentanoic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in electrophilic aromatic substitution reactions due to the presence of the phenyl group.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorination using chlorine in the presence of a Lewis acid catalyst.
Major Products Formed:
Oxidation: Formation of 2-Methyl-5-phenylpentanone.
Reduction: Formation of 2-Methyl-5-phenylpentanol.
Substitution: Formation of halogenated derivatives such as 2-Methyl-5-(4-bromophenyl)pentanoic acid.
Scientific Research Applications
2-Methyl-5-phenylpentanoic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as anti-inflammatory and analgesic properties.
Medicine: Research is ongoing to explore its use in the development of new therapeutic agents.
Industry: It serves as a precursor in the manufacture of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 2-Methyl-5-phenylpentanoic acid exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating biochemical pathways. For example, its anti-inflammatory action could involve inhibition of cyclooxygenase enzymes, reducing the production of pro-inflammatory mediators.
Comparison with Similar Compounds
2-Methyl-5-phenylpentenoic acid: An unsaturated analog with a double bond, differing in reactivity and applications.
2-Methyl-5-phenylvaleric acid: A structural isomer with the same molecular formula but different connectivity.
2-Methyl-5-phenylhexanoic acid: A homolog with an additional carbon in the chain, affecting its physical and chemical properties.
Uniqueness: 2-Methyl-5-phenylpentanoic acid is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and potential for diverse applications. Its balance of hydrophobic and hydrophilic regions makes it versatile for various synthetic and research purposes.
This detailed overview provides a comprehensive understanding of this compound, highlighting its preparation methods, chemical reactions, scientific applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
2-methyl-5-phenylpentanoic acid | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O2/c1-10(12(13)14)6-5-9-11-7-3-2-4-8-11/h2-4,7-8,10H,5-6,9H2,1H3,(H,13,14) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ASZIHXOIQJBLRA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCCC1=CC=CC=C1)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.